molecular formula C16H15ClO4S B2388409 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 87015-44-9

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2388409
CAS No.: 87015-44-9
M. Wt: 338.8
InChI Key: IXKIKQVOKDCDAN-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone is an organic compound with the molecular formula C16H15ClO4S It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyacetophenone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfonyl]-1-(4-ethylphenyl)-1-propanone

Uniqueness

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4S/c1-21-14-6-2-12(3-7-14)16(18)10-11-22(19,20)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKIKQVOKDCDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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